

# Application Note: Quantification of 2"-O-Coumaroyljuglanin using a Validated HPLC-UV Method

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Compound of Interest		
Compound Name:	2"-O-Coumaroyljuglanin	
Cat. No.:	B111799	Get Quote

## **Abstract**

This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of **2"-O-Coumaroyljuglanin**, a flavone glycoside.[1] The method is demonstrated to be simple, precise, and accurate, making it suitable for routine analysis of **2"-O-Coumaroyljuglanin** in various sample matrices, including plant extracts and quality control of herbal formulations.

## Introduction

**2"-O-Coumaroyljuglanin** is a naturally occurring flavonoid glycoside that has been isolated from various plant species.[1][2] Flavonoids are a large class of plant secondary metabolites with a wide range of reported biological activities, including antioxidant and anti-inflammatory effects.[3] Accurate quantification of these compounds is crucial for the standardization of herbal products and for pharmacokinetic studies. This document provides a detailed protocol for a validated HPLC-UV method for the reliable quantification of **2"-O-Coumaroyljuglanin**.

## **Chemical Properties**

- Compound: 2"-O-Coumaroyljuglanin
- Synonyms: Kaempferol 3-O-[2"-(E)-p-coumaroyl]-alpha-L-arabinofuranoside[1]



• Molecular Formula: C29H24O12[1]

Molecular Weight: 564.5 g/mol [1]

Chemical Structure: (Structure based on IUPAC Name: [(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate)[1]

## **Experimental**

A standard HPLC system equipped with a UV-Vis detector is required.

- HPLC System: Agilent 1260 Infinity II LC System or equivalent
- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size)
- Data Acquisition Software: Empower<sup>™</sup> 3, Chromeleon<sup>™</sup>, or equivalent
- 2"-O-Coumaroyljuglanin reference standard (>98% purity)
- · Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (or orthophosphoric acid) (analytical grade)
- Sample diluent: Methanol or a mixture of methanol and water
- Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).
- Gradient Program:
  - o 0-20 min: 20-60% B







o 20-25 min: 60-80% B

25-30 min: 80% B

30.1-35 min: 20% B (re-equilibration)

• Flow Rate: 1.0 mL/min

• Injection Volume: 10 μL

Column Temperature: 30 °C

Detection Wavelength: Due to the presence of the coumaroyl group, a wavelength around 310-320 nm is expected to provide good sensitivity. The UV absorption spectra of similar compounds containing a p-coumaric acid moiety show significant absorbance in this region.
 [4] The final wavelength should be optimized by scanning the UV spectrum of the 2"-O-Coumaroyljuglanin standard.

A stock solution of **2"-O-Coumaroyljuglanin** (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the sample diluent to achieve concentrations ranging from 1 to 100 µg/mL.

For plant material, a suitable extraction method should be employed. A general procedure involves:

- Homogenizing the dried plant material.
- Extracting with a suitable solvent, such as methanol or ethanol, using sonication or maceration. Less polar flavonoids can be extracted with solvents like chloroform or ethyl acetate, while more polar glycosides are better extracted with alcohols or alcohol-water mixtures.[3]
- Filtering the extract through a 0.45 μm syringe filter before injection into the HPLC system.

## **Method Validation**



The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of 2"-O-Coumaroyljuglanin in a blank sample.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. The linearity is determined by plotting the peak area against the concentration of the working standard solutions.
- Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.
- Accuracy: The closeness of the test results obtained by the method to the true value. It is
  typically determined by a recovery study using spiked samples.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

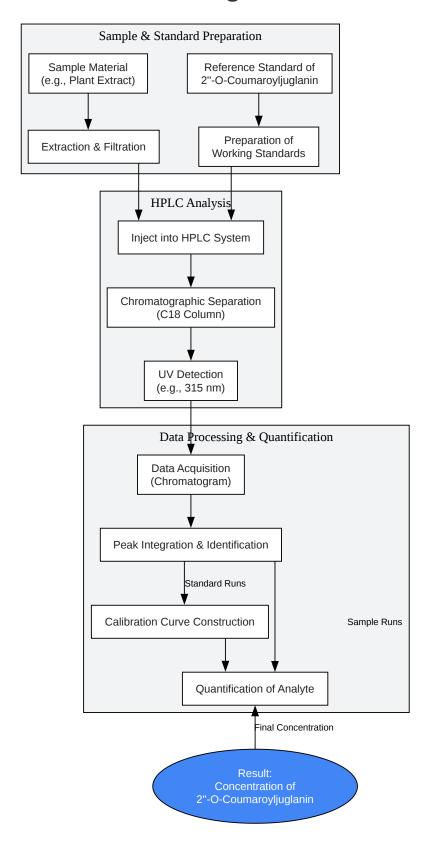
## **Quantitative Data Summary**

The following table summarizes the expected quantitative data from the method validation.

Parameter	Result
Retention Time (min)	Approximately 15-20 min (estimated)
Linearity Range (μg/mL)	1 - 100
Correlation Coefficient (r²)	> 0.999
LOD (μg/mL)	0.1
LOQ (μg/mL)	0.3
Intra-day Precision (%RSD)	< 2.0%
Inter-day Precision (%RSD)	< 3.0%
Accuracy (Recovery %)	98 - 102%



# **Experimental Workflow Diagram**



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Caption: Experimental workflow for the quantification of **2"-O-Coumaroyljuglanin** by HPLC-UV.

## Conclusion

The described HPLC-UV method provides a reliable and robust tool for the quantification of 2"O-Coumaroyljuglanin. The method is straightforward and can be readily implemented in a
quality control or research laboratory setting for the analysis of this flavonoid glycoside in
various samples.

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